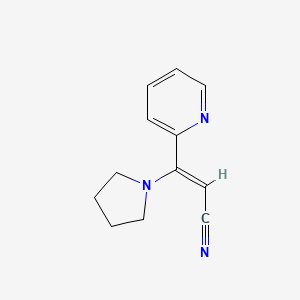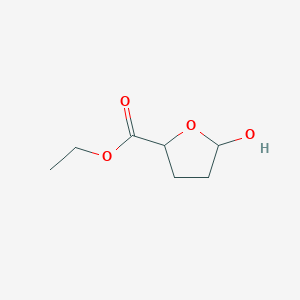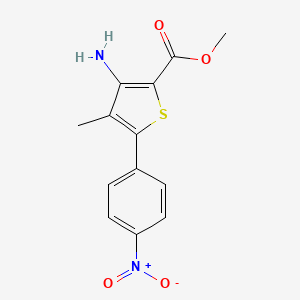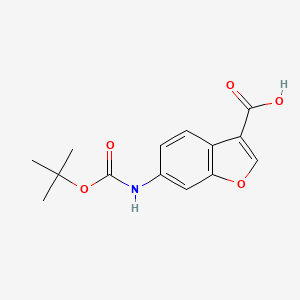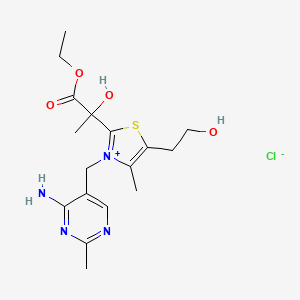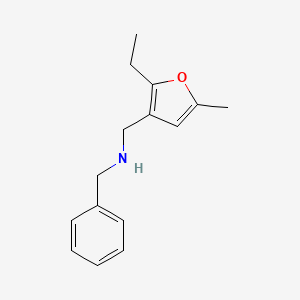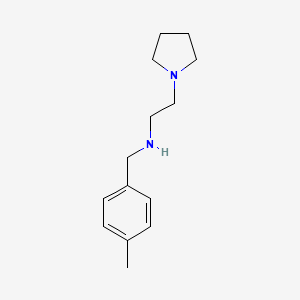
N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine, commonly referred to as 4-MeO-PBP, is a psychoactive compound. It falls within the broader category of designer drugs and is structurally related to amphetamines and cathinones. Its chemical structure consists of a benzyl group substituted with a pyrrolidine ring and an ethylamine side chain.
Métodos De Preparación
Synthetic Routes:
Reductive Amination:
Industrial Production:
- While 4-MeO-PBP is not produced industrially on a large scale, it is synthesized in research laboratories for scientific investigations and recreational use.
Análisis De Reacciones Químicas
Reactions:
-
Oxidation
- 4-MeO-PBP can undergo oxidation reactions, leading to the formation of various metabolites.
- Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Reduction
- Reduction of the pyrrolidine ring can yield secondary amines or other derivatives.
- Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
-
Substitution
- Nucleophilic substitution reactions can occur at the benzyl position.
- Reagents such as alkyl halides or acyl chlorides can be used.
Major Products:
- The major products of these reactions include various derivatives of 4-MeO-PBP, each with distinct pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry:
- 4-MeO-PBP serves as a valuable research tool for studying structure-activity relationships (SAR) within the phenethylamine class.
- Researchers investigate its binding affinity to serotonin, dopamine, and norepinephrine receptors.
Biology and Medicine:
- Limited studies suggest potential antidepressant effects due to its interaction with monoamine transporters.
- its safety profile and long-term effects remain poorly understood.
Industry:
- 4-MeO-PBP is not used industrially due to its psychoactive properties and lack of established therapeutic applications.
Mecanismo De Acción
- 4-MeO-PBP likely exerts its effects by modulating monoamine neurotransmission.
- It may act as a releasing agent for serotonin, dopamine, and norepinephrine, leading to altered mood and cognition.
Comparación Con Compuestos Similares
Similar Compounds:
: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. : Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., … & Nichols, D. E. (2017). Structure–activity relationships of substituted N-benzylphenethylamines as serotonin transporter substrates. Journal of Pharmacology and Experimental Therapeutics, 360(1), 1-13. : European Monitoring Centre for Drugs and Drug
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C14H22N2/c1-13-4-6-14(7-5-13)12-15-8-11-16-9-2-3-10-16/h4-7,15H,2-3,8-12H2,1H3 |
Clave InChI |
KZLUNGOQTPHFHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

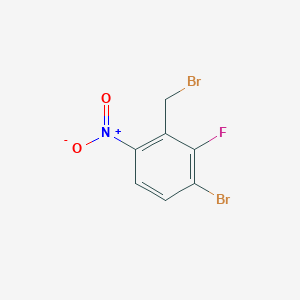
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

